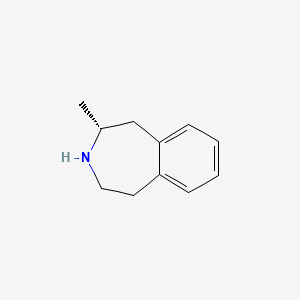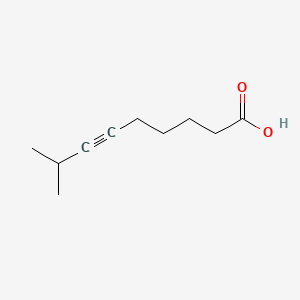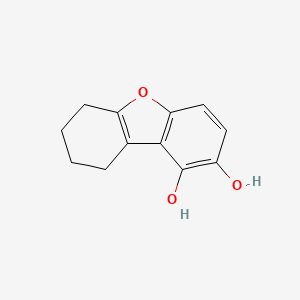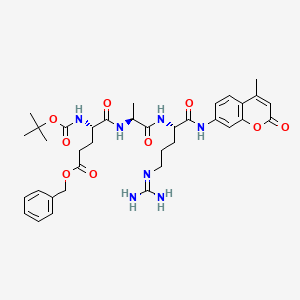
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid is an organic compound that features both a tert-butoxycarbonyl (Boc) protected amine and a pyridine ring. Compounds like this are often used in organic synthesis and pharmaceutical research due to their versatile reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-alpha-N-Boc-Amino-4-pyridineaceic Acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the acetic acid derivative: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a halogenated acetic acid derivative and a pyridine derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the carbonyl group or the pyridine ring.
Substitution: The Boc-protected amine can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for rac-alpha-N-Boc-Amino-4-pyridineaceic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed to reveal an active amine, which can then participate in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(pyridin-4-yl)acetic acid: Lacks the Boc protection, making it more reactive.
N-Boc-2-amino-2-(pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid is unique due to its combination of a Boc-protected amine and a pyridine ring, offering specific reactivity and stability that can be advantageous in synthetic and research applications.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNKOGKEZKMBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
![[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B571420.png)
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)



